molecular formula C12H12N2O2 B1297498 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone CAS No. 37703-59-6

1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B1297498
CAS No.: 37703-59-6
M. Wt: 216.24 g/mol
InChI Key: QBZXQDLRICAIMA-UHFFFAOYSA-N
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Description

1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can influence various cellular processes .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic proteins . Moreover, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function . Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic activity . These interactions can lead to changes in gene expression, protein synthesis, and overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects, such as sustained activation of stress response pathways and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.

Properties

IUPAC Name

4-acetyl-5-methyl-2-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-11(9(2)15)12(16)14(13-8)10-6-4-3-5-7-10/h3-7,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZXQDLRICAIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333259
Record name STK074598
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37703-59-6
Record name STK074598
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

174 g of 1-phenyl-3-methyl-pyrazol-5-one in 700 ml of acetic anhydride, with the addition of 6 g of p-toluenesulphonic acid, are heated to the boil under reflux for 6 hours. The solvent is then distilled off under a water-pump vacuum, the residue is dissolved hot in 2 l of 5% strength sodium hydroxide solution, the solution is clarified with 8 g of active charcoal, the filtrate is acidified with hydrochloric acid at room temperature and the crystalline precipitate is filtered off, washed with water and dried in vacuo at 40° C. 183 g of 1-phenyl-3-methyl-4-acetyl-pyrazol-5-one are obtained in the form of colourless crystal needles.
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6 g
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700 mL
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Synthesis routes and methods II

Procedure details

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Q & A

Q1: Can 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone be used to extract metal ions?

A: Yes, research indicates that this compound (abbreviated as HTcP in the study) can extract copper (II) ions from aqueous solutions []. This extraction process is most efficient at a pH range of 4.00 - 8.00 using a 0.05M HTcP solution in chloroform []. The presence of sulphate and nitrate ions in the aqueous solution can impact the extraction efficiency. Higher concentrations of these ions generally decrease the amount of copper (II) extracted, likely due to the formation of copper complexes with these anions [].

Q2: How does the addition of butanol affect the extraction of copper (II) ions by this compound?

A: Adding butanol to the organic phase containing this compound and chloroform creates a synergistic effect, slightly enhancing the extraction of copper (II) ions []. This addition also shifts the pH value at which 50% of the metal ion is extracted (pH 1/2) to lower values []. This suggests that butanol participates in the extraction process, possibly by stabilizing the extracted copper complex.

Q3: Can this compound act as a ligand in the formation of metal complexes?

A: Absolutely. Research demonstrates that this compound can act as a ligand, coordinating with ruthenium metal centers []. Reactions involving this compound with arene ruthenium complexes, in the presence of a base, lead to the formation of mononuclear and tetranuclear metallacycles []. This highlights the versatility of this compound in coordinating with metal ions and forming diverse metal complexes.

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